molecular formula C6H4ClF2NO2S B12997545 3-Chloro-2,4-difluorobenzenesulfonamide

3-Chloro-2,4-difluorobenzenesulfonamide

Cat. No.: B12997545
M. Wt: 227.62 g/mol
InChI Key: GSHLJHZGDGDMPI-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluorobenzenesulfonamide typically involves the chlorination and fluorination of benzenesulfonamide derivatives. One common method includes the reaction of 2,4-difluorobenzenesulfonamide with a chlorinating agent such as thionyl chloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .

Scientific Research Applications

3-Chloro-2,4-difluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

  • 3,4-Difluorobenzenesulfonamide
  • 2,4-Difluorobenzenesulfonamide
  • 2,6-Difluorobenzenesulfonamide
  • 3,5-Difluorobenzenesulfonamide

Comparison: Compared to its analogs, 3-Chloro-2,4-difluorobenzenesulfonamide exhibits unique properties due to the presence of the chlorine atom. This modification can influence its reactivity, binding affinity, and overall biological activity. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

3-chloro-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C6H4ClF2NO2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

GSHLJHZGDGDMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)S(=O)(=O)N

Origin of Product

United States

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